molecular formula C9H19N3OSi B13987797 1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-pyrazol-5-amine

1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-pyrazol-5-amine

Cat. No.: B13987797
M. Wt: 213.35 g/mol
InChI Key: PTHPSBOAFPJPRD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-pyrazol-5-amine is a chemical compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of a trimethylsilyl group, which is often used in organic synthesis for protection and modification of functional groups.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-pyrazol-5-amine typically involves the reaction of 1H-pyrazol-5-amine with 2-(trimethylsilyl)ethoxymethyl chloride under basic conditions. The reaction is carried out in an inert atmosphere to prevent moisture from interfering with the reaction. The general reaction scheme is as follows: [ \text{1H-pyrazol-5-amine} + \text{2-(trimethylsilyl)ethoxymethyl chloride} \rightarrow \text{this compound} ]

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products.

Chemical Reactions Analysis

Types of Reactions: 1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-pyrazol-5-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The trimethylsilyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles.

Major Products Formed:

    Oxidation: Formation of corresponding oxides or hydroxyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted pyrazoles with various functional groups.

Scientific Research Applications

1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-pyrazol-5-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules. It serves as a protecting group for amines and alcohols.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-pyrazol-5-amine involves its interaction with specific molecular targets. The trimethylsilyl group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes. Once inside the cell, the compound can interact with enzymes and proteins, potentially inhibiting their activity. The exact molecular pathways involved depend on the specific application and target.

Comparison with Similar Compounds

  • 1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-indazol-5-amine
  • 2-(Trimethylsilyl)ethoxymethyl chloride
  • Trimethylsilyl ethers

Comparison: 1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-pyrazol-5-amine is unique due to its specific structure, which combines the properties of pyrazoles and trimethylsilyl groups. This combination imparts unique reactivity and stability, making it a valuable compound in various synthetic and research applications. Compared to similar compounds, it offers distinct advantages in terms of protection and modification of functional groups.

Properties

Molecular Formula

C9H19N3OSi

Molecular Weight

213.35 g/mol

IUPAC Name

2-(2-trimethylsilylethoxymethyl)pyrazol-3-amine

InChI

InChI=1S/C9H19N3OSi/c1-14(2,3)7-6-13-8-12-9(10)4-5-11-12/h4-5H,6-8,10H2,1-3H3

InChI Key

PTHPSBOAFPJPRD-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)CCOCN1C(=CC=N1)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.